molecular formula C21H26N2O6S B11128271 2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11128271
M. Wt: 434.5 g/mol
InChI Key: HZXWPYLZVMCYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolopyrimidine derivative characterized by multiple substituents: a 2-methoxyethyl ester at position 6, a 3,4-dimethoxyphenyl group at position 5, an ethyl group at position 2, and a methyl group at position 5. This compound belongs to a class of fused heterocycles known for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . Its synthesis typically involves cyclization reactions of tetrahydropyrimidine precursors, followed by functionalization of substituents .

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O6S/c1-6-16-19(24)23-18(13-7-8-14(27-4)15(11-13)28-5)17(12(2)22-21(23)30-16)20(25)29-10-9-26-3/h7-8,11,16,18H,6,9-10H2,1-5H3

InChI Key

HZXWPYLZVMCYFR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and ethyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring and thiazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, nitrating agents, and alkylating agents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The methoxy and ethyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways, where the compound can modulate the activity of key enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolopyrimidine derivatives share a common core structure but differ in substituents, which critically influence their physicochemical properties, biological activity, and crystallographic behavior. Below is a detailed comparison with structurally analogous compounds:

Substituent Variations and Structural Analogues

Compound Name / ID Key Substituents Biological Activity / Application Reference
Target compound 2-Methoxyethyl ester; 3,4-dimethoxyphenyl; ethyl; methyl Potential antitumor agent (inferred)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester; 4-bromophenyl; methyl Antitumor (crystallization studies)
Methyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (617698-56-3) Methyl ester; 3,4-dimethoxyphenyl; ethyl; methyl Not explicitly reported (structural analogue)
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives Ethyl ester; 2-chlorophenyl; methyl; Mannich base modifications Antimicrobial (vs. E. coli, C. albicans)
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester; benzylidene; phenyl; acetoxy Crystallography (hydrogen bonding patterns)

Key Observations:

  • Ester Group Influence : The 2-methoxyethyl ester in the target compound may enhance solubility compared to methyl or ethyl esters in analogues like 617698-56-3 .
  • Aromatic Substituents : The 3,4-dimethoxyphenyl group provides electron-donating methoxy groups, contrasting with electron-withdrawing halogens (e.g., 4-bromophenyl in ). This difference likely modulates interactions with biological targets, such as enzymes or DNA.
  • Mannich Base Derivatives : Chlorophenyl-containing analogues (e.g., ) exhibit antimicrobial activity, suggesting that halogenation at specific positions enhances efficacy against pathogens.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Bromophenyl derivatives (e.g., ) form homochiral chains via halogen-π interactions, enabling racemic resolution. In contrast, methoxy-substituted compounds (e.g., target compound) may rely on hydrogen bonding (C–H···O) or π-π stacking for stabilization .

Biological Activity

2-Methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its unique structure incorporates various functional groups that contribute to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N3O6SC_{19}H_{21}N_{3}O_{6}S, with a molecular weight of approximately 419.5 g/mol. The IUPAC name highlights its structural complexity, which includes a thiazole ring fused to a pyrimidine ring.

Property Value
Molecular FormulaC19H21N3O6S
Molecular Weight419.5 g/mol
IUPAC NameThis compound
InChI KeyJETDMZPPGFJUQQ-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The functional groups present in the structure allow for binding to enzymes and receptors, potentially modulating their activity. For example, the nitrophenyl group may influence cellular signaling pathways, which can lead to various biological responses.

Biological Activities

Research has indicated that compounds within the thiazolopyrimidine class exhibit a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains and shown promising results in inhibiting growth.
  • Anticancer Potential : The compound has been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.
    Cell Line IC50 Value (μM)
    MCF-7 (Breast Cancer)27.3
    HCT-116 (Colon Cancer)6.2

Case Studies

Several studies have explored the efficacy of similar thiazolopyrimidine derivatives:

  • Study on Cytotoxicity : A study published in Chemistry and Biological Activities assessed various thiazolopyrimidine derivatives for their cytotoxic effects on cancer cell lines. Compounds similar to 2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl exhibited significant cytotoxicity with varying IC50 values depending on the specific cell line tested .
  • Mechanistic Insights : Research has shown that these compounds can interfere with DNA synthesis and repair mechanisms in cancer cells, leading to enhanced cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.